2-Oxo-3-phenyl-1,2-dihydro-1,6-naphthyridine-5-carbonitrile
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Overview
Description
2-Oxo-3-phenyl-1,2-dihydro-1,6-naphthyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-phenyl-1,2-dihydro-1,6-naphthyridine-5-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach includes the use of 2-chloro-3,5-diaminopyridine and hexafluoroacetylacetone in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenyl-1,2-dihydro-1,6-naphthyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Oxo-3-phenyl-1,2-dihydro-1,6-naphthyridine-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenyl-1,2-dihydro-1,6-naphthyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A closely related compound with similar structural features but lacking the phenyl and nitrile groups.
2-Oxo-1,2-dihydro-1,6-naphthyridine: Another related compound with a similar core structure but different substituents.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: A derivative with additional functional groups that may enhance its biological activity.
Uniqueness
2-Oxo-3-phenyl-1,2-dihydro-1,6-naphthyridine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H9N3O |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-oxo-3-phenyl-1H-1,6-naphthyridine-5-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-14-12-8-11(10-4-2-1-3-5-10)15(19)18-13(12)6-7-17-14/h1-8H,(H,18,19) |
InChI Key |
GSXVPHXNFRTGND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C#N)NC2=O |
Origin of Product |
United States |
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